molecular formula C14H9N5OS2 B2577102 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206989-34-5

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2577102
CAS No.: 1206989-34-5
M. Wt: 327.38
InChI Key: DAHGJIQDFIDSGT-UHFFFAOYSA-N
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Description

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a fused thiazolo-benzothiazole core linked to a pyrazine-2-carboxamide moiety. This structure combines two sulfur-containing aromatic systems (thiazole and benzothiazole) with a nitrogen-rich pyrazine ring, making it a candidate for diverse biological applications, particularly in antimicrobial and enzyme-targeting research. Its synthesis typically involves multi-step heterocyclization and amidation reactions, as inferred from analogous compounds .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS2/c1-7-17-11-10(21-7)3-2-8-12(11)22-14(18-8)19-13(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHGJIQDFIDSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes or proteins involved in microbial growth and replication, thereby exerting its antimicrobial effects . Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with shared motifs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide (Target) Thiazolo[5,4-e]benzothiazole Pyrazine-2-carboxamide Antimicrobial (hypothesized) Amidation/Heterocyclization
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide Thiazolo[5,4-e]benzothiazole Benzamide Not reported Similar to Target
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole + trichloroethylacetamide Acetamide Antifungal (inferred from class) Sulfuric acid cyclization
Ethoxyphthalimido-derivatized thiazolodihydropyridines Thiazolo-pyridine Ethoxyphthalimido, pyrazole/isoxazole Antibacterial Chalcone cyclization
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Triazole + pyrazine Pyrazine, triazole Ligand for metal complexes Multi-step coupling

Structural Differentiation

  • Thiazolo-Benzothiazole vs. Thiadiazole Systems : The target compound’s fused thiazolo-benzothiazole system (two sulfur atoms) contrasts with thiadiazole derivatives (one sulfur, two nitrogens), which are often associated with antifungal activity due to their electron-deficient rings. The additional benzothiazole moiety in the target compound may enhance π-π stacking interactions in enzyme binding.
  • Pyrazine-2-carboxamide vs.
  • Comparison with Triazole-Pyrazine Hybrids : Triazole-pyrazine hybrids () prioritize metal coordination, whereas the target compound’s thiazole systems may favor hydrophobic interactions in biological membranes.

Biological Activity

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of thiazole and benzothiazole rings along with a pyrazine moiety. Its molecular formula is C15H14N2O2S2. The structural characteristics contribute to its diverse pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of thiazole and benzothiazole exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing these moieties have shown significant activity against various bacterial and fungal strains.
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cells.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in biological models.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Studies have focused on its binding affinity and selectivity, which are crucial for understanding its therapeutic potential.

Structure-Activity Relationships (SAR)

The following table summarizes the SAR findings related to this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBenzene fused with thiazoleAntimicrobial, Antitumor
2-AminobenzothiazoleAmino group on benzothiazoleAntimicrobial
Thiazole DerivativesVariants with different substituentsAntifungal
4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideEthoxy substitutionAntimicrobial

The unique combination of functional groups in this compound enhances its solubility and reactivity compared to simpler analogs.

Synthesis Methods

Several synthetic approaches have been developed for producing this compound. These methods typically involve multi-step reactions that incorporate various functional groups to optimize biological activity.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 2: Antitumor Effects

In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction through caspase activation pathways.

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